molecular formula C9H17NO2 B1336633 Methyl 3-(piperidin-4-yl)propanoate CAS No. 71879-50-0

Methyl 3-(piperidin-4-yl)propanoate

Cat. No.: B1336633
CAS No.: 71879-50-0
M. Wt: 171.24 g/mol
InChI Key: FGTFCEJPMHOBDS-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)propanoate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methyl ester group attached to a propanoate chain. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the piperidine.

    Addition Reaction: The deprotonated piperidine undergoes a nucleophilic addition to the methyl acrylate, forming the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and automated systems can be used to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.

Scientific Research Applications

Methyl 3-(piperidin-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with biological targets. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Methyl 3-(piperidin-4-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 3-(piperidin-3-yl)propanoate: This compound has a similar structure but with the piperidine ring attached at a different position.

    Ethyl 3-(piperidin-4-yl)propanoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl 3-(pyrrolidin-4-yl)propanoate: This compound has a pyrrolidine ring instead of a piperidine ring.

Properties

IUPAC Name

methyl 3-piperidin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTFCEJPMHOBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437441
Record name methyl 3-(piperidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71879-50-0
Record name methyl 3-(piperidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

46.7 g (0.39 mol) of thionyl chloride are slowly added to 500 ml of methanol at -20° C., while stirring. When the addition has ended, the mixture is stirred for a further 20 minutes and 56.1 g (0.357 mol) of 3-(4-piperidinyl)-propionic acid are then slowly added, also at -20° C. The mixture is stirred at -20° C for a further hour and the temperature is then allowed to rise to room temperature overnight, with further stirring. The clear solution thus obtained is concentrated to dryness in vacuo and the residue is crystallized from acetone.
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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